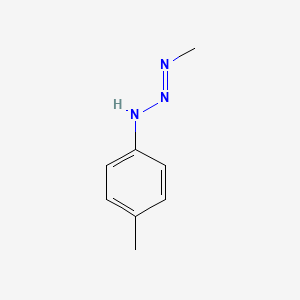

1-Methyl-3-p-tolyltriazene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 183741. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(methyldiazenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-7-3-5-8(6-4-7)10-11-9-2/h3-6H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGJVDGPCGXBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066680 | |

| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21124-13-0 | |

| Record name | 1-Methyl-3-p-tolyltriazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21124-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-4-tolyltriazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021124130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-p-tolyltriazene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-3-p-tolyltriazene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-p-tolyltriazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-3-P-TOLYLTRIAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D41T26MB6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-3-p-tolyltriazene

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and visual representations of key processes.

Core Chemical and Physical Properties

This compound is a crystalline, stable compound that serves as an effective methylating and esterifying agent.[1] It is characterized by a triazene functional group connecting a methyl group and a p-tolyl group.[2]

General and Computational Data

| Property | Value |

| CAS Number | 21124-13-0[3] |

| Molecular Formula | C₈H₁₁N₃[3] |

| Molecular Weight | 149.19 g/mol [2][3] |

| IUPAC Name | 4-methyl-N-(methyldiazenyl)aniline[2] |

| Synonyms | 3-methyl-1-p-tolyltriazene, methyl-4-tolyltriazene[2] |

| Appearance | Yellow to light orange powder or crystals[4] |

| Purity | ≥98%[3] |

| TPSA | 36.75[3] |

| LogP | 2.40392[3] |

| Hydrogen Bond Acceptors | 2[3] |

| Hydrogen Bond Donors | 1[3] |

| Rotatable Bonds | 2[3] |

Physical Properties

| Property | Value |

| Melting Point | 75-81.5 °C[2][4][5][6][7] |

| Boiling Point | 242.04°C (rough estimate)[4], 215.5°C[7] |

| Density | 1.0008 g/cm³ (rough estimate)[4], 1.02 g/cm³[7] |

| Refractive Index | 1.4690 (estimate)[4], 1.541[7] |

| Solubility | Soluble in ether[4] |

| Storage Conditions | 4°C, under nitrogen[3], or in a refrigerator[4][7] |

Experimental Protocols

Synthesis of this compound

A common and convenient method for the synthesis of this compound involves the reaction of p-toluidine with potassium nitrite, followed by coupling with methylamine.[1]

Materials:

-

p-Toluidine

-

Potassium nitrite

-

Concentrated hydrochloric acid

-

Crushed ice

-

Aqueous sodium carbonate

-

30-35% aqueous methylamine

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

A flask containing p-toluidine is immersed in an ice-salt bath at approximately -10°C.

-

A mixture of crushed ice and concentrated hydrochloric acid is added to the p-toluidine with stirring.

-

A solution of potassium nitrite in water is slowly added over 1-2 hours, maintaining the low temperature, until a positive starch-potassium iodide test is achieved. The mixture is stirred for an additional hour.

-

The resulting solution of p-toluenediazonium chloride is neutralized to a pH of 6.8-7.2 at 0°C with cold, concentrated aqueous sodium carbonate.

-

This cold, neutral solution is then added slowly to a vigorously stirred mixture of sodium carbonate, aqueous methylamine, and crushed ice, keeping the reaction temperature at about -10°C.

-

The completion of the reaction can be tested by adding a drop of the solution to a solution of β-naphthol in aqueous sodium carbonate; the absence of a red color indicates completion.[1]

-

The solution is extracted three times with ether.

-

The combined ethereal extracts are dried with anhydrous sodium sulfate and evaporated at room temperature to yield crude this compound.

-

The crude product is purified by sublimation at 50°C (1 mm). Caution: Sublimation should be conducted behind a safety shield, as an explosion has been reported during the sublimation of a similar compound, 1-benzyl-3-p-tolyltriazene.[1]

Caption: Synthesis workflow for this compound.

Esterification of a Carboxylic Acid

This compound is an effective reagent for the esterification of carboxylic acids, proceeding with the evolution of nitrogen gas.[1]

Materials:

-

This compound

-

Carboxylic acid (e.g., 3,5-dinitrobenzoic acid)

-

Ether

Procedure:

-

A solution of the carboxylic acid in ether is prepared.

-

This solution is slowly added to a solution of this compound in ether at room temperature.

-

The reaction mixture is gently swirled. Nitrogen gas evolves, and the solution typically develops a color (e.g., red).

-

After the nitrogen evolution ceases, the reaction is complete.

-

The resulting ester can be isolated by washing the ethereal solution with 5N hydrochloric acid (to remove toluidine), followed by 5% aqueous sodium carbonate, and then drying over anhydrous sodium sulfate before evaporating the ether.[1]

Caption: Esterification of a carboxylic acid.

Reactivity and Decomposition

Thermal Decomposition

The thermal decomposition of this compound in an inert solvent like tetrachloroethylene has been studied. The major products of this thermolysis are p-toluidine, N-methyl-p-toluidine, and p-chlorotoluene, which suggests a mechanism involving homolytic breakdown of the triazene tautomers.[8] The activation energy for this decomposition is reported to be 29.2 kcal/mol.[8]

Caption: Thermal decomposition products.

Acid-Catalyzed Decomposition

In the presence of acids, such as benzoic acid, this compound decomposes.[9] This reaction is fundamental to its use as an esterifying agent. The mechanism is believed to involve protonation at the N-3 position, followed by the cleavage of the N-2 and N-3 bond.[9] Studies on the effect of pressure on this reaction have determined activation volumes of -15 cm³/mol in chloroform and -4 cm³/mol in acetonitrile.[9]

Biological Activity

While comprehensive toxicological data is limited, this compound has been shown to be a direct-acting mutagen for Salmonella typhimurium bacteria.[10] The broader class of 3-alkyl-1-aryl triazenes has been investigated for antitumor properties.[9] Its application in analytical chemistry includes the methylation of metabolites like hippuric and methylhippuric acids for gas chromatographic analysis.[5][10]

This guide provides a foundational understanding of this compound for its application in research and development. As with any chemical reagent, appropriate safety precautions should be taken during its handling and use.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Buy this compound | 21124-13-0 [smolecule.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 21124-13-0 [m.chemicalbook.com]

- 5. This compound | 21124-13-0 [chemicalbook.com]

- 6. 3-Methyl-1-(p-tolyl)triazene 98 21124-13-0 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-3-p-tolyltriazene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-3-p-tolyltriazene, a versatile reagent in organic synthesis. This document details the established synthetic protocol, purification methods, and key analytical data for the compound.

Synthesis of this compound

The most common and reliable method for the preparation of this compound involves the diazotization of p-toluidine followed by coupling with methylamine. This procedure, adapted from Organic Syntheses, provides a good yield of the target compound.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on the procedure published in Organic Syntheses, volume 53, page 77.[1]

Materials:

-

p-Toluidine

-

Concentrated Hydrochloric Acid

-

Potassium Nitrite

-

Sodium Carbonate

-

Aqueous Methylamine (30-35%)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

-

Ice

Procedure:

-

Diazotization: In a 2-liter flask equipped with a stirrer and a dropping funnel, a mixture of p-toluidine (50.2 g, 0.47 mol), crushed ice (250 g), and concentrated hydrochloric acid (140 mL) is prepared and cooled to -10°C in an ice-salt bath. A solution of potassium nitrite (46.8 g, 0.55 mol) in 150 mL of water is added dropwise over 1-2 hours, maintaining the temperature at -10°C. The completion of the reaction is monitored using a starch-potassium iodide test. The mixture is stirred for an additional hour.

-

Neutralization: The resulting solution of p-toluenediazonium chloride is neutralized to a pH of 6.8-7.2 at 0°C by the slow addition of a cold, concentrated aqueous solution of sodium carbonate.

-

Coupling: The cold, neutral diazonium salt solution is then added slowly to a vigorously stirred mixture of sodium carbonate (150 g), 30-35% aqueous methylamine (300 mL), and crushed ice (100 g) in a 3-liter flask, while maintaining the temperature at approximately -10°C. This addition should take about 45 minutes.

-

Extraction and Workup: The reaction mixture is extracted three times with 1-liter portions of diethyl ether. The combined ethereal extracts are dried over anhydrous sodium sulfate.

-

Isolation: The ether is removed by evaporation on a rotary evaporator at room temperature to yield the crude this compound.

-

Purification: The crude product is purified by sublimation at 50°C under a vacuum of 1 mm Hg. The resulting yellow crystalline sublimate can be further purified by recrystallization from hexane to yield white needles.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N₃ | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| Appearance | White to yellow crystalline solid | [1] |

| Melting Point | 80.5–81.5 °C (recrystallized) | [1] |

| Yield | 62% (sublimed) | [1] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | d | 2H | Aromatic protons (ortho to -N=N-) |

| ~7.1 | d | 2H | Aromatic protons (ortho to -CH₃) |

| ~3.3 | s | 3H | N-CH₃ |

| ~2.3 | s | 3H | Ar-CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Aromatic C-N |

| ~135 | Aromatic C-CH₃ |

| ~129 | Aromatic CH |

| ~120 | Aromatic CH |

| ~35 | N-CH₃ |

| ~21 | Ar-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1500 | Strong | N=N stretch |

| ~1450 | Medium | C-H bend |

| ~1250 | Strong | C-N stretch |

Mass Spectrometry (Predicted)

The following m/z values are predicted for various adducts of this compound.[3]

| Adduct | m/z |

| [M+H]⁺ | 150.10257 |

| [M+Na]⁺ | 172.08451 |

| [M+K]⁺ | 188.05845 |

| [M]⁺ | 149.09474 |

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Applications in Drug Development and Research

This compound is primarily utilized as a methylating agent for carboxylic acids, offering a safer alternative to diazomethane.[1] Its ability to efficiently generate methyl esters under mild conditions makes it a valuable tool in the synthesis of pharmaceuticals and other complex organic molecules. The tolyl group provides stability to the triazene, making it a crystalline solid that is easier to handle and store compared to many other methylating agents.

References

1-Methyl-3-p-tolyltriazene CAS number and structure

An In-Depth Technical Guide to 1-Methyl-3-p-tolyltriazene

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, synthesis protocols, and key applications. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Properties

This compound is an organic compound characterized by a triazene functional group substituted with a methyl group and a p-tolyl group.[1] It is recognized for its utility as a methylating agent, particularly in the esterification of carboxylic acids.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 21124-13-0 | [1][3][4][5] |

| Molecular Formula | C₈H₁₁N₃ | [1][3] |

| Molecular Weight | 149.19 g/mol | [1][3] |

| IUPAC Name | 1-methyl-3-(4-methylphenyl)triaz-1-ene | |

| Synonyms | 3-Methyl-1-p-tolyltriazene, Methyl-p-tolyltriazene | [1] |

| Appearance | Yellow, crystalline solid. Can be recrystallized to white needles. | [6] |

| Melting Point | 75-80 °C (literature); 80.5-81.5 °C (recrystallized) | [5][6][7] |

| Purity | Typically ≥98% | [3] |

| SMILES | CC1=CC=C(C=C1)NN=NC | [1][3] |

| InChI Key | DNGJVDGPCGXBFF-UHFFFAOYSA-N | [1][7] |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound has been well-documented.[6] The procedure involves the diazotization of p-toluidine followed by a coupling reaction with methylamine.

Materials:

-

p-Toluidine

-

Potassium nitrite

-

Concentrated hydrochloric acid

-

Sodium carbonate

-

30–35% aqueous methylamine

-

Ether

-

Anhydrous sodium sulfate

-

Crushed ice

Procedure:

-

Diazotization: A mixture of p-toluidine, crushed ice, and concentrated hydrochloric acid is cooled to approximately -10°C in an ice-salt bath. A solution of potassium nitrite in water is then added slowly with vigorous stirring over 1–2 hours, maintaining the low temperature. The completion of the reaction is confirmed by a positive starch-potassium iodide test.

-

Neutralization: The resulting solution of p-toluenediazonium chloride is neutralized to a pH of 6.8–7.2 at 0°C using a cold, concentrated aqueous solution of sodium carbonate.

-

Coupling Reaction: The cold, neutral diazonium salt solution is added slowly to a vigorously stirred mixture of sodium carbonate, aqueous methylamine, and crushed ice, while maintaining a temperature of approximately -10°C.

-

Extraction: The reaction mixture is extracted three times with ether.

-

Drying and Evaporation: The combined ether extracts are dried over anhydrous sodium sulfate. The ether is then removed using a rotary evaporator at room temperature to yield the crude product.

-

Purification: The crude this compound is purified by sublimation at 50°C (1 mm Hg). Further purification can be achieved by recrystallization from hexane to yield white needles.[6]

Caption: Workflow for the synthesis of this compound.

Application in Esterification of Carboxylic Acids

This compound serves as an effective reagent for the alkylation of acids to form esters, offering an alternative to diazomethane.[6] This method is advantageous as the triazene is a stable, crystalline solid that is easy to handle and store.

General Protocol (Example: 3,5-Dinitrobenzoic Acid):

-

A solution of the carboxylic acid (e.g., 3,5-dinitrobenzoic acid) in ether is prepared.

-

This solution is added slowly to a solution of this compound in ether at room temperature.

-

During the addition, nitrogen gas evolves, and the solution typically changes color.

-

The reaction is allowed to proceed until nitrogen evolution ceases.

-

The resulting methyl ester can then be isolated from the reaction mixture.[6]

Caption: Reaction scheme for esterification using this compound.

Biological and Research Applications

Triazene compounds are a versatile class of molecules with a range of documented biological activities and applications in chemical synthesis.

-

Antitumor Potential: The triazene scaffold is a key feature in several alkylating antineoplastic drugs, such as dacarbazine.[8] While specific antitumor data for this compound is not extensively detailed, related triazenes have shown antiproliferative activity against various cancer cell lines.[8] The proposed mechanism often involves the molecule acting as a DNA methylating agent.

-

Trypanocidal Activity: A structurally related compound, 1-(p-tolyl)-3-acetyl-3-methyltriazene, has been reported to have activity against African trypanosomiasis, the parasitic infection that causes sleeping sickness.[9]

-

Chemical Synthesis: Beyond esterification, the compound serves as a versatile intermediate in the synthesis of other organic molecules, including azo dyes.[10]

-

Analytical Chemistry: It has been used as a derivatizing agent for the gas chromatographic determination of metabolites, such as hippuric and methylhippuric acids, in urine samples.[2]

Caption: Conceptual pathway for the biological activity of triazene compounds.

References

- 1. Buy this compound | 21124-13-0 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 21124-13-0 [m.chemicalbook.com]

- 5. This compound | 21124-13-0 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-甲基-1-(对甲苯基)三氮烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Assessment of the biological potential of diaryltriazene-derived triazene compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(p-Tolyl)-3-acetyl-3-methyltriazene: a compound with activity against African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

In-Depth Technical Guide: The Core Mechanism of Action of 1-Methyl-3-p-tolyltriazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-p-tolyltriazene is a mono-alkyl triazene compound recognized for its mutagenic properties and potential as a DNA methylating agent. This technical guide delineates the core mechanism of action of this compound, focusing on its metabolic activation, interaction with molecular targets, and subsequent cellular effects. The document provides a comprehensive overview of its role as a direct-acting mutagen, its metabolism to a reactive methylating species, and the cellular responses involving DNA repair pathways, cell cycle regulation, and apoptosis. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study of DNA alkylating agents and the development of novel therapeutic strategies.

Introduction

Triazene compounds are a class of molecules characterized by three contiguous nitrogen atoms. Certain members of this class, particularly the 1-aryl-3,3-dialkyltriazenes, have been investigated for their biological activities, including their use as anticancer agents. This compound belongs to the simpler mono-alkyl triazene category and serves as a model compound for understanding the fundamental mechanisms of DNA alkylation by this chemical class. Its primary mechanism of action is centered on its ability to act as a precursor to a potent methylating agent, the methyldiazonium ion, which subsequently transfers a methyl group to nucleophilic sites on DNA bases. This covalent modification of DNA is the initiating event for its observed mutagenicity and potential cytotoxicity.

Metabolic Activation and Formation of the Methyldiazonium Ion

The biological activity of this compound is contingent upon its metabolic activation to a highly reactive electrophile. While some complex triazenes require enzymatic activation, simpler mono-alkyl triazenes can undergo spontaneous chemical decomposition under physiological conditions to generate the ultimate alkylating species.

The proposed activation pathway for this compound involves its tautomerization and subsequent protonation, leading to the formation of a methylamine cation and a p-tolyldiazonium ion. The p-tolyldiazonium ion is unstable and decomposes to release dinitrogen gas and a p-tolyl cation. The key reactive intermediate for DNA alkylation is believed to be the methyldiazonium ion, which is formed from the methylamine cation. This highly unstable species readily transfers a methyl group to nucleophilic centers in biological macromolecules, most notably DNA.

Molecular Target: DNA Alkylation

The primary molecular target of the reactive methyldiazonium ion is cellular DNA. The methyl group is transferred to various nucleophilic sites on the DNA bases. The most frequent sites of methylation are the N7 position of guanine and the N3 position of adenine. While these are the most common adducts, methylation at the O6 position of guanine (O6-methylguanine) is considered the most critical lesion in terms of mutagenicity and cytotoxicity.

O6-methylguanine has a propensity to mispair with thymine instead of cytosine during DNA replication. This O6-meG:T mismatch, if not repaired, will lead to a G:C to A:T transition mutation in the subsequent round of replication. The accumulation of such mutations can contribute to carcinogenesis.

The formation of N7-methylguanine and N3-methyladenine can also have significant biological consequences. These lesions can destabilize the glycosidic bond, leading to the formation of an apurinic/apyrimidinic (AP) site, which can block DNA replication and transcription and is a substrate for the base excision repair (BER) pathway.

Cellular Effects

Mutagenicity

This compound is a known direct-acting mutagen, as demonstrated in bacterial reverse mutation assays, such as the Ames test.[1] Its ability to induce mutations is a direct consequence of the DNA adducts it forms. The G:C to A:T transition mutations caused by O6-methylguanine are a classic hallmark of alkylating agent-induced mutagenesis.

Cytotoxicity and Anticancer Potential

Induction of DNA Repair Pathways

Cells possess sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA alkylation. The primary pathways involved in repairing lesions induced by this compound are:

-

O6-Methylguanine-DNA Methyltransferase (MGMT): This is a specialized DNA repair protein that directly reverses the O6-methylguanine lesion by transferring the methyl group to one of its own cysteine residues. This is a stoichiometric, "suicide" reaction, as the protein is inactivated after one repair event. High levels of MGMT in cancer cells are a major mechanism of resistance to alkylating agents.

-

Base Excision Repair (BER): This pathway is responsible for removing N7-methylguanine and N3-methyladenine. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an AP site. An AP endonuclease then cleaves the phosphodiester backbone at the AP site, followed by the action of a DNA polymerase and a DNA ligase to restore the correct DNA sequence.

-

Mismatch Repair (MMR): The MMR system recognizes and corrects the O6-meG:T mispairs that arise during DNA replication. In MMR-proficient cells, the presence of O6-methylguanine can lead to futile cycles of repair, where the newly synthesized strand containing thymine is repeatedly removed and replaced, ultimately leading to DNA double-strand breaks and apoptosis. Loss of MMR function can lead to tolerance of O6-methylguanine adducts and increased mutagenesis.

Cell Cycle Arrest and Apoptosis

The presence of DNA adducts and the subsequent DNA strand breaks generated during their processing can activate cell cycle checkpoints, primarily at the G1/S and G2/M transitions. This arrest provides the cell with an opportunity to repair the DNA damage before proceeding with replication or mitosis. If the damage is too extensive to be repaired, the cell will be directed towards apoptosis. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, ultimately leading to the activation of caspases and the execution of cell death.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following are generalized methodologies that can be adapted for its study.

Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to assess the mutagenic potential of a chemical.

Principle: Histidine-auxotrophic strains of Salmonella typhimurium are exposed to the test compound. Mutagens will cause a reverse mutation, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium.

General Protocol:

-

Prepare overnight cultures of the desired S. typhimurium tester strains (e.g., TA98, TA100).

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

-

In a test tube, combine the bacterial culture, the test compound solution, and, if required, a metabolic activation system (S9 mix from rat liver).

-

Add top agar to the mixture and pour it onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies and compare it to the solvent control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data

Specific quantitative data for the cytotoxicity of this compound against various cancer cell lines is not extensively available in peer-reviewed literature. However, for a related chimera containing the this compound moiety, low micromolar IC50 values have been reported, indicating potent anticancer activity.[1] For context, the IC50 values for other triazene derivatives against various cancer cell lines are presented in the table below.

| Compound | Cell Line | IC50 (µM) | Reference |

| Triazene Derivative 1 | A549 (Lung) | 5.94 ± 0.58 | [1] |

| Triazene Derivative 2 | Capan-1 (Pancreatic) | 1.4 | [1] |

| Triazene Derivative 3 | HCT-116 (Colon) | 1.9 ± 0.4 µg/mL | [1] |

| Triazene Derivative 4 | HepG2 (Liver) | 3.8 ± 0.3 µg/mL | [1] |

Note: The data in this table is for structurally related triazene compounds and not for this compound itself. It is provided for comparative purposes to illustrate the potential range of activity for this class of compounds.

Conclusion

This compound exerts its biological effects primarily through its ability to act as a DNA methylating agent. Following spontaneous or metabolic activation to a reactive methyldiazonium ion, it forms various DNA adducts, with O6-methylguanine being the most critical lesion for its mutagenic and cytotoxic activities. The cellular response to this DNA damage involves the activation of DNA repair pathways, cell cycle checkpoints, and, in cases of extensive damage, the induction of apoptosis. A thorough understanding of these mechanisms is crucial for the rational design of novel triazene-based therapeutic agents and for assessing the carcinogenic risk of environmental exposure to such compounds. Further research is warranted to elucidate the specific quantitative aspects of its cytotoxicity and the detailed signaling pathways it modulates in various cellular contexts.

References

A Comprehensive Technical Guide to 1-Methyl-3-p-tolyltriazene as a Methylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylation is a fundamental chemical transformation in organic synthesis and drug development, crucial for modifying the biological activity, solubility, and metabolic stability of molecules. Historically, reagents like diazomethane and methyl iodide have been employed, but their high toxicity, explosivity, and volatility pose significant safety risks. This guide provides an in-depth technical overview of 1-methyl-3-p-tolyltriazene, a crystalline, stable, and safer alternative for the methylation of acidic functional groups. This document details its synthesis, mechanism of action, experimental protocols, and applications, presenting a compelling case for its adoption in modern research and development settings.

Introduction

This compound (CAS RN: 21124-13-0) is a versatile methylating agent that offers significant advantages over traditional reagents. As a stable, crystalline solid, it is easy to handle and store, mitigating the risks associated with gaseous or highly reactive liquid methylating agents.[1] Its primary application lies in the esterification of carboxylic acids and the O-methylation of phenols, proceeding under mild, acid-catalyzed conditions. The reaction is clean, with the main byproducts being nitrogen gas and p-toluidine, the latter of which is easily removed through a simple acid wash.[1] This makes this compound a valuable tool in synthetic chemistry, particularly for sensitive substrates and in laboratory environments where safety is a paramount concern.

Synthesis and Physicochemical Properties

This compound can be conveniently synthesized in the laboratory. The most common and reliable method involves the diazotization of p-toluidine, followed by a coupling reaction with methylamine.[1]

Physicochemical Data:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N₃ | |

| Molecular Weight | 149.20 g/mol | [2] |

| Appearance | Light orange to yellow crystalline powder | [2][3] |

| Melting Point | 75-80 °C | [4] |

| Solubility | Soluble in ether | |

| Purity | >98.0% (TLC, HPLC) | [2][3] |

Mechanism of Methylation

The methylation reaction with this compound is initiated by an acid catalyst, typically the acidic substrate itself (e.g., a carboxylic acid). The reaction proceeds through the formation of a highly reactive methanediazonium ion.

The key steps are:

-

Protonation: The triazene is protonated at the N3 position by the acidic substrate.

-

Decomposition: The protonated triazene is unstable and decomposes, yielding p-toluidine and the methanediazonium cation (CH₃N₂⁺).

-

Methylation: The methanediazonium cation is a potent electrophile that readily transfers a methyl group to the nucleophilic carboxylate or phenoxide anion.

-

Nitrogen Evolution: The methylation step is accompanied by the release of dinitrogen gas, an inert and stable byproduct, which drives the reaction to completion.

Caption: Acid-catalyzed methylation mechanism.

Quantitative Data on Methylation Reactions

This compound has been successfully employed for the methylation of a variety of substrates. The yields are generally high, and the reaction conditions are mild.

| Substrate Class | Specific Substrate | Solvent | Reaction Time | Yield (%) | Reference(s) |

| Aromatic Carboxylic Acids | 3,5-Dinitrobenzoic Acid | Ether | ~1 hour | 70-90 | [1] |

| Hippuric Acid | Ethyl Acetate | Not specified | High (Qualitative) | [4][5] | |

| o, m, p-Methylhippuric Acids | Ethyl Acetate | Not specified | High (Qualitative) | [4][5] | |

| Aliphatic Carboxylic Acids | n-Octanoic Acid | Not specified | Not specified | Effective (Qualitative) | [3] |

| Biomolecules | Sialylated Oligosaccharides | Not specified | Not specified | Quantitative | [4] |

| Phospholipids | Not specified | Not specified | ~90 | [5] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from Organic Syntheses.[1]

Materials:

-

p-Toluidine (50.2 g, 0.47 mole)

-

Potassium nitrite (46.8 g, 0.55 mole)

-

Concentrated hydrochloric acid (140 mL)

-

Sodium carbonate

-

30-35% Aqueous methylamine (300 mL)

-

Ether

-

Anhydrous sodium sulfate

-

Crushed ice

Procedure:

-

In a 2-L flask equipped with a stirrer and dropping funnel, a mixture of p-toluidine, 250 g of crushed ice, and 140 mL of concentrated HCl is cooled to approximately -10 °C in an ice-salt bath.

-

A solution of potassium nitrite in 150 mL of water is added slowly over 1-2 hours, maintaining the temperature at -10 °C, until a positive starch-potassium iodide test is obtained. The mixture is stirred for an additional hour.

-

The resulting p-toluenediazonium chloride solution is neutralized to pH 6.8-7.2 at 0 °C with a cold, concentrated aqueous solution of sodium carbonate.

-

This cold, neutral solution is then added slowly to a vigorously stirred mixture of 150 g of sodium carbonate, 300 mL of 30-35% aqueous methylamine, and 100 g of crushed ice in a 3-L flask, keeping the temperature at approximately -10 °C.

-

After the addition is complete (about 45 minutes), the solution is extracted three times with 1-L portions of ether.

-

The combined ethereal extracts are dried over anhydrous sodium sulfate and evaporated on a rotary evaporator at room temperature to yield the crude product.

-

The crude this compound can be purified by sublimation at 50 °C (1 mm) or by recrystallization from hexane to yield white needles. The typical yield of the pure triazene is 33-37 g (47-53%).

General Protocol for Esterification of Carboxylic Acids

This protocol is based on the esterification of 3,5-dinitrobenzoic acid.[1]

Materials:

-

This compound

-

Carboxylic acid substrate

-

Anhydrous ether (or other nonpolar solvent)

-

5N Hydrochloric acid

-

5% Aqueous sodium carbonate

-

Anhydrous sodium sulfate

Procedure:

-

A solution of this compound (1.0 equivalent) in anhydrous ether is placed in a flask.

-

A solution of the carboxylic acid (1.0-1.1 equivalents) in ether is added slowly to the triazene solution at room temperature with gentle swirling.

-

The reaction progress is monitored by the evolution of nitrogen gas. The reaction is typically complete when gas evolution ceases (usually around 1 hour).

-

The ethereal solution is transferred to a separatory funnel and washed with 5N HCl to remove the p-toluidine byproduct.

-

The organic layer is then washed with 5% aqueous sodium carbonate and dried over anhydrous sodium sulfate.

-

Evaporation of the solvent yields the methyl ester product.

Caption: General experimental workflow for esterification.

Safety and Handling

While this compound is significantly safer than diazomethane, appropriate safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Thermal Stability: Triazenes can be thermally unstable. While this compound is relatively stable, caution should be exercised during purification by sublimation. An analog, 1-benzyl-3-p-tolyltriazene, has been reported to explode violently upon heating to 90-100 °C for sublimation.[1] It is recommended to use a safety shield during any heating or sublimation procedures.

-

Disposal: Dispose of waste containing triazenes as hazardous chemical waste in accordance with local regulations.

Advantages and Applications

Advantages over Traditional Methylating Agents:

-

Safety: Crystalline, non-volatile, and non-explosive at ambient temperatures, unlike the gaseous and explosive diazomethane.

-

Ease of Handling: As a weighable solid, it allows for precise stoichiometric control of reactions.

-

Stability: Can be prepared and stored, in contrast to diazomethane which is typically generated in situ for immediate use.[1]

-

Selectivity: Less prone to side reactions, such as additions to double bonds, which can be an issue with diazomethane.[1]

Applications:

-

Organic Synthesis: A reliable reagent for the esterification of a wide range of carboxylic acids.

-

Drug Development: Useful for the late-stage functionalization of lead compounds to modulate their physicochemical properties.

-

Analytical Chemistry: Employed as a derivatization agent to convert non-volatile acids into their more volatile methyl esters for analysis by gas chromatography (GC) and capillary electrophoresis-mass spectrometry (CE-MS).[4][5]

-

Glycomics and Lipidomics: Used for the quantitative methylation of carboxyl groups in sensitive biomolecules like sialylated oligosaccharides and phospholipids for mass spectrometry analysis.[4][5]

Caption: Properties and applications of the reagent.

Conclusion

This compound stands out as a superior methylating agent for laboratory and industrial applications where safety, stability, and ease of use are priorities. Its ability to efficiently methylate acidic protons under mild conditions, coupled with a straightforward workup, makes it an excellent replacement for hazardous traditional reagents. For researchers and professionals in drug development and organic synthesis, mastering the use of this reagent can lead to safer, more efficient, and reliable synthetic outcomes.

References

An In-depth Technical Guide to 1-Methyl-3-p-tolyltriazene: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-p-tolyltriazene is a versatile chemical compound with a rich history rooted in the development of organic synthesis. This guide provides a comprehensive overview of its discovery, synthesis, chemical properties, and its mechanistic action as a methylating agent. Detailed experimental protocols for its preparation and a key application in esterification are presented, alongside structured data for its physicochemical properties. Furthermore, a visualization of its proposed mechanism of action in DNA alkylation is provided to facilitate a deeper understanding of its biological implications. This document serves as a critical resource for researchers exploring the utility of this compound in synthetic chemistry and drug development.

Discovery and History

The exploration of triazene chemistry dates back to the late 19th century, but the specific synthesis of this compound gained significant attention in the mid-20th century. While earlier preparations existed, a standardized and more accessible synthetic route was detailed in a 1973 publication by White, Baum, and Eitel.[1] This procedure, utilizing the reaction of p-toluenediazonium chloride with methylamine, became a cornerstone for the laboratory-scale production of this compound.[1] Initially, its utility was primarily explored in the context of organic synthesis as a convenient and stable methylating agent, particularly for the esterification of carboxylic acids.[1] Later research delved into its biological activities, revealing its mutagenic properties and providing a foundation for its use in studying DNA damage and repair mechanisms.

Physicochemical and Computational Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 21124-13-0 | [2][3] |

| Molecular Formula | C₈H₁₁N₃ | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| Melting Point | 75-80 °C | [3] |

| Boiling Point | 242.04 °C (estimate) | [3] |

| Density | 1.0008 g/cm³ (estimate) | [3] |

| Appearance | Light orange to yellow to green powder/crystal | [3] |

| Solubility | Soluble in Ether | [3] |

Table 2: Computational Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 36.75 Ų | [2] |

| logP | 2.40392 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the well-established procedure published in Organic Syntheses.[1]

Materials:

-

p-Toluidine

-

Potassium nitrite

-

Concentrated hydrochloric acid

-

Sodium carbonate

-

30-35% aqueous methylamine

-

Ether

-

Anhydrous sodium sulfate

-

Crushed ice

Procedure:

-

In a 2-liter flask equipped with a stirrer and dropping funnel, immerse it in an ice-salt bath at approximately -10 °C.

-

Add 50.2 g (0.47 mole) of p-toluidine to the flask.

-

Prepare a mixture of 250 g of crushed ice and 140 ml of concentrated hydrochloric acid and add it to the p-toluidine with stirring.

-

Slowly add a solution of 46.8 g (0.55 mole) of potassium nitrite in 150 ml of water from the dropping funnel over 1-2 hours, maintaining the temperature below 0 °C. Continue stirring for an additional hour.

-

Adjust the pH of the resulting p-toluenediazonium chloride solution to 6.8–7.2 at 0 °C using a cold, concentrated aqueous solution of sodium carbonate.

-

In a separate 3-liter flask, prepare a vigorously stirred mixture of 150 g of sodium carbonate, 300 ml of 30–35% aqueous methylamine, and 100 g of crushed ice, maintained at approximately -10 °C.

-

Slowly add the cold, neutral p-toluenediazonium chloride solution to the methylamine mixture over about 45 minutes.

-

Extract the reaction mixture with three 1-liter portions of ether.

-

Dry the combined ethereal extracts with anhydrous sodium sulfate.

-

Evaporate the ether on a rotary evaporator at room temperature to yield the crude product.

-

Purify the crude this compound by sublimation at 50 °C (1 mm) to obtain a yellow, crystalline solid. Recrystallization from hexane can be performed for further purification.

Esterification of a Carboxylic Acid

This protocol demonstrates the utility of this compound as a methylating agent for the esterification of 3,5-dinitrobenzoic acid, as described in Organic Syntheses.[1]

Materials:

-

This compound

-

3,5-Dinitrobenzoic acid

-

Ether

Procedure:

-

Dissolve 1.05 g (7.0 mmoles) of this compound in 10 ml of ether in a 100-ml flask.

-

In a dropping funnel, dissolve 1.50 g (7.1 mmoles) of 3,5-dinitrobenzoic acid in 25 ml of ether.

-

Slowly add the solution of 3,5-dinitrobenzoic acid to the triazene solution with occasional swirling.

-

Nitrogen gas will evolve, and the solution will turn red.

-

Once the nitrogen evolution ceases, the reaction is complete.

-

The resulting solution contains the methyl ester of 3,5-dinitrobenzoic acid.

Mechanism of Action: DNA Alkylation

This compound is a pro-mutagen that requires metabolic activation or spontaneous decomposition to exert its biological effects. Its mechanism of action as a DNA alkylating agent is believed to proceed through the formation of a highly reactive methyldiazonium ion. This cation is a potent electrophile that can methylate nucleophilic sites on DNA bases. The primary target for methylation is the O⁶ position of guanine, leading to the formation of O⁶-methylguanine. This DNA adduct is a miscoding lesion that can pair with thymine instead of cytosine during DNA replication, ultimately resulting in a G:C to A:T transition mutation. The cellular defense against such damage involves several DNA repair pathways, including direct reversal by O⁶-methylguanine-DNA methyltransferase (MGMT), mismatch repair (MMR), and base excision repair (BER).

Caption: Proposed mechanism of this compound induced DNA alkylation and cellular response.

Applications and Future Perspectives

This compound continues to be a valuable tool in organic synthesis for the methylation of carboxylic acids, phenols, and other acidic compounds. Its stability and ease of handling offer advantages over other methylating agents like diazomethane. In the realm of biomedical research, its role as a model mutagen is significant for studying the mechanisms of DNA damage, repair, and mutagenesis. The insights gained from such studies are crucial for understanding carcinogenesis and for the development of novel cancer therapeutics that target DNA repair pathways.

Future research may focus on the development of more targeted triazene derivatives with enhanced specificity for particular cell types or DNA sequences. Furthermore, a deeper investigation into the interplay between triazene-induced DNA damage and the cellular DNA damage response network could unveil new therapeutic vulnerabilities in cancer and other diseases. The continued exploration of the chemical and biological properties of this compound and its analogs will undoubtedly contribute to advancements in both chemistry and medicine.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-3-p-tolyltriazene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Methyl-3-p-tolyltriazene, a versatile reagent with applications in organic synthesis. Understanding these properties is critical for its effective use, storage, and the development of robust analytical methods.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₈H₁₁N₃ and a molecular weight of 149.19 g/mol .[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N₃ | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | Yellow to brown powder/crystalline solid | [2] |

| Melting Point | 75-80 °C | [3] |

| Boiling Point | 75-80 °C (Note: May decompose at higher temperatures) | [2] |

| Predicted logP | 2.7 | [4] |

Solubility Profile

This compound exhibits a distinct solubility profile, characterized by high solubility in various organic solvents and poor solubility in aqueous solutions.[5] This is consistent with its molecular structure, which includes both nonpolar aromatic and aliphatic moieties.

Table 1: Qualitative Solubility of this compound

| Solvent System | Solubility | Comments | Reference |

| Diethyl Ether | Highly soluble | Often used as the primary solvent for extraction and purification. | [5][6] |

| Hexane | Soluble | Used for recrystallization. | [7] |

| Chloroform | Soluble | [8] | |

| Acetonitrile | Soluble | Used as a reaction solvent. | [8] |

| Chlorinated Solvents | Soluble | Generally good solubility in non-polar aprotic systems. | [5] |

| Alcohols | Moderately soluble | [5] | |

| Water | Poorly soluble | The hydrophobic nature of the molecule limits its aqueous solubility. | [5] |

Stability Profile

The stability of this compound is influenced by temperature, pH, and light. It is a crystalline, stable material under standard storage conditions but can undergo decomposition under specific environmental stresses.[7]

Thermal Stability

This compound is known to be thermally labile, especially at temperatures approaching its boiling point.[5] Care should be exercised during any heating processes, such as sublimation, as analogous triazenes have been reported to decompose violently at elevated temperatures.[7]

A kinetic study of the thermal decomposition (thermolysis) of 3-methyl-1-p-tolyltriazene in tetrachloroethylene has been reported. The major products of this homolytic breakdown are p-toluidine and N-methyl-p-toluidine.

Table 2: Kinetic Parameters for the Thermal Decomposition of 3-Methyl-1-p-tolyltriazene in Tetrachloroethylene

| Parameter | Value |

| Activation Energy (Ea) | 29.2 kcal/mol |

| Entropy of Activation (ΔS‡) | Near-zero |

This data suggests a transition state with minimal stretching of the N-N bonds.

Hydrolytic Stability (pH Dependence)

-

Acidic Conditions: The compound is known to react with carboxylic acids to form methyl esters, liberating p-toluidine and nitrogen gas.[7][8] This indicates that it is unstable in acidic environments, with the triazene moiety likely undergoing protonation followed by decomposition.

-

Neutral and Basic Conditions: The synthesis of this compound is carried out under neutral to slightly basic conditions (pH 6.8-7.2), suggesting a degree of stability in this range.[7] However, prolonged exposure to aqueous environments, even at neutral pH, may lead to gradual hydrolysis.

Photostability

Specific photostability studies for this compound are not extensively documented. However, as a compound containing a chromophoric triazene linkage and an aromatic ring, it has the potential to absorb UV radiation and undergo photodegradation. Standard ICH Q1B guidelines for photostability testing should be followed to assess its light sensitivity.[9]

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound.

Determination of Aqueous and Organic Solubility

This protocol outlines a general method for determining the solubility of this compound in various solvents.

Objective: To quantify the solubility of this compound in a range of aqueous and organic solvents.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, buffered solutions at various pH, ethanol, methanol, DMSO, DMF) to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

Diagram 1: Experimental Workflow for Solubility Determination

References

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-メチル-1-(p-トリル)トリアゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - this compound (C8H11N3) [pubchemlite.lcsb.uni.lu]

- 5. Buy this compound | 21124-13-0 [smolecule.com]

- 6. This compound CAS#: 21124-13-0 [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide on the Spectroscopic Data of 1-Methyl-3-p-tolyltriazene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Methyl-3-p-tolyltriazene, a versatile reagent in organic synthesis. Due to the limited availability of directly published experimental spectra in public databases, this guide combines predicted data, typical spectroscopic values for related structures, and detailed, generalized experimental protocols.

Chemical Structure

Chemical Name: this compound Molecular Formula: C₈H₁₁N₃ Molecular Weight: 149.19 g/mol CAS Number: 21124-13-0

Spectroscopic Data

The following sections present the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values are estimated based on the analysis of similar aromatic and triazene compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | Doublet | 2H | Ar-H (ortho to N) |

| ~7.1-7.2 | Doublet | 2H | Ar-H (meta to N) |

| ~3.8 | Singlet | 3H | N-CH₃ |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145-150 | Ar-C (ipso, attached to N) |

| ~135-140 | Ar-C (ipso, attached to CH₃) |

| ~129-130 | Ar-CH (meta to N) |

| ~118-120 | Ar-CH (ortho to N) |

| ~35-40 | N-CH₃ |

| ~20-22 | Ar-CH₃ |

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030-3100 | Medium | Aromatic C-H stretch |

| ~2920-2980 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1600-1610 | Strong | C=C aromatic ring stretch |

| ~1500-1520 | Strong | C=C aromatic ring stretch |

| ~1400-1450 | Medium | N=N stretch |

| ~1250-1300 | Medium | C-N stretch |

| ~810-840 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, enabling the determination of its molecular weight and elemental composition. The predicted mass spectral data for this compound under Electron Ionization (EI) is presented.

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Fragment |

| 149 | [M]⁺ (Molecular Ion) |

| 121 | [M - N₂]⁺ |

| 106 | [M - N₂ - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 43 | [CH₃N₂]⁺ |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are provided below. These are generalized procedures based on standard laboratory practices.

A well-established procedure for the synthesis of this compound is available in Organic Syntheses[1]. The synthesis involves the diazotization of p-toluidine followed by coupling with methylamine. The crude product can be purified by sublimation or recrystallization from hexane to yield white needles[1].

-

Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for all carbon signals. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is necessary compared to ¹H NMR.

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly onto the ATR crystal.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small, relatively volatile organic molecules. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow Visualization

The general workflow for the spectroscopic analysis of a synthesized organic compound like this compound is depicted in the following diagram.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

The Versatility of Triazenes: An In-depth Technical Guide to their Reactivity in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Triazene compounds, characterized by the R1-N=N-NR2R3 functional group, have emerged as remarkably versatile and powerful tools in modern organic synthesis. Their unique reactivity profile, balancing stability with controlled reactivity, allows for their application in a wide array of synthetic transformations. This technical guide provides a comprehensive overview of the core reactivity of triazenes, detailing their synthesis, their role as protecting groups and directing groups, and their application as linkers in solid-phase synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Core Reactivity and Synthesis of Triazene Compounds

Triazenes are typically synthesized through the coupling of a diazonium salt with a primary or secondary amine under mild basic conditions.[1] Symmetrical triazenes can be prepared in a one-pot reaction from anilines, where partial diazotization is followed by coupling.[1]

General Synthesis of Triazenes

The fundamental reaction for triazene formation involves the electrophilic attack of a diazonium ion on the nitrogen atom of an amine. The reaction is generally fast and high-yielding.

Mechanism of Triazene Formation:

Caption: General mechanism for the synthesis of a triazene from an aromatic amine.

Quantitative Data on Triazene Synthesis

The synthesis of triazenes is a robust reaction with a broad substrate scope, generally affording high yields. The following table summarizes representative examples of triazene synthesis from diazonium salts and amines.

| Entry | Aromatic Amine | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Aniline | NaOAc | Water/Ice | 0.5 | >90 | [1] |

| 2 | 4-Nitroaniline | Piperidine | Na2CO3 | Water | 1 | 92 | [2] |

| 3 | 2-Chloroaniline | Morpholine | Na2CO3 | Water | 1 | 95 | [2] |

| 4 | 4-Methoxyaniline | Pyrrolidine | NaOAc | Water | 1 | 88 | [2] |

| 5 | Anthranilic acid | Diisopropylamine | NaHCO3 | Water | 2 | 85 | [2] |

Detailed Experimental Protocol: Synthesis of 1,3-Diphenyltriazene

This protocol describes the one-pot synthesis of 1,3-diphenyltriazene from aniline.[1]

Materials:

-

Aniline (27.9 g, 0.3 mol)

-

Concentrated Hydrochloric Acid (45.8 g, 0.45 mol)

-

Sodium Nitrite (10.9 g, 0.15 mol) in 25 mL of water

-

Crystalline Sodium Acetate (42.2 g, 0.31 mol) in 80 mL of water

-

Cracked Ice (100 g)

-

5 L flask with mechanical stirrer and dropping funnel

Procedure:

-

In the 5 L flask, combine the cracked ice, 1.5 L of water, aniline, and concentrated hydrochloric acid.

-

Start the mechanical stirrer and cool the mixture to 0-5 °C.

-

Add the sodium nitrite solution dropwise over a period of 15 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 15 minutes after the addition is complete.

-

Add the sodium acetate solution over a period of 5 minutes. A yellow precipitate of 1,3-diphenyltriazene will form immediately.

-

Continue stirring for 1 hour.

-

Collect the yellow precipitate by filtration, wash thoroughly with cold water, and air-dry.

-

The crude product can be recrystallized from ethanol to yield pure 1,3-diphenyltriazene (yield >90%).

Triazenes as Protecting Groups for Amines

The triazene functionality serves as an excellent protecting group for secondary amines due to its stability towards a wide range of reagents and its facile cleavage under acidic conditions.[3][4]

Stability and Cleavage of Triazene Protecting Groups

Triazene-protected amines are stable to strong bases (e.g., LDA, t-BuLi), organometallic reagents, oxidants, and reductants.[3] Deprotection is typically achieved by treatment with a protic acid, such as trifluoroacetic acid (TFA), which regenerates the secondary amine and the diazonium salt.[4]

Mechanism of Acidic Cleavage of Triazenes:

Caption: Mechanism of the acid-catalyzed deprotection of a triazene-protected amine.

Quantitative Data on Triazene as a Protecting Group

The following table provides examples of the selective protection of secondary amines as triazenes and their subsequent deprotection.

| Entry | Substrate | Protecting Group Formation Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Reference |

| 1 | N-Methylbenzylamine | 85 | TFA, CH2Cl2, rt, 10 min | 95 | [4] |

| 2 | Piperidine | 92 | TFA, CH2Cl2/EtOH, rt, 5 min | ~100 | [4] |

| 3 | Dibenzylamine | 78 | TFA, CH2Cl2, rt, 15 min | 92 | [4] |

| 4 | Indoline | 88 | TFA, CH2Cl2, rt, 10 min | 96 | [4] |

Detailed Experimental Protocol: Protection and Deprotection of a Secondary Amine

This protocol describes the selective protection of a secondary amine in the presence of a primary amine, followed by the protection of the primary amine and subsequent deprotection of the triazene.[4]

Materials:

-

N-Benzylethylenediamine (1.50 g, 10 mmol)

-

Benzenediazonium tetrafluoroborate (2.12 g, 11 mmol)

-

Sodium bicarbonate (1.85 g, 22 mmol)

-

Di-tert-butyl dicarbonate (Boc2O) (2.40 g, 11 mmol)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

Part A: Selective Triazene Formation and Boc Protection

-

Dissolve N-benzylethylenediamine in DCM.

-

Add sodium bicarbonate and cool the mixture to 0 °C.

-

Add benzenediazonium tetrafluoroborate portion-wise over 10 minutes.

-

Stir the reaction at 0 °C for 1 hour.

-

Add Boc2O to the reaction mixture and allow it to warm to room temperature.

-

Stir for an additional 4 hours.

-

Quench the reaction with water and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected triazene.

Part B: Deprotection of the Triazene

-

Dissolve the purified Boc-protected triazene in a 1:1 mixture of DCM and ethanol.

-

Add TFA (5 equivalents) dropwise at room temperature.

-

Stir the reaction for 10-15 minutes (monitor by TLC).

-

Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with DCM.

-

Dry the organic layer, filter, and concentrate to yield the deprotected Boc-protected diamine.

Triazenes as Directing Groups in C-H Functionalization

The triazene group can act as a versatile and removable directing group for transition metal-catalyzed C-H functionalization reactions, enabling the synthesis of complex aromatic compounds.

Rhodium-Catalyzed C-H Olefination

A notable application of triazenes as directing groups is the rhodium(III)-catalyzed oxidative olefination of arenes. The triazene group directs the C-H activation at the ortho position, and can be subsequently removed or transformed.

Catalytic Cycle for Rh(III)-Catalyzed C-H Olefination:

Caption: Catalytic cycle for the triazene-directed Rh(III)-catalyzed C-H olefination.

Quantitative Data on Triazene-Directed C-H Functionalization

The following table presents a selection of substrates and their corresponding yields in the Rh(III)-catalyzed olefination directed by a triazene group.

| Entry | Arene-Triazene | Olefin | Yield (%) | Reference |

| 1 | 1-(Phenyl)-3,3-dimethyltriazene | Ethyl acrylate | 85 | [5] |

| 2 | 1-(4-Methoxyphenyl)-3,3-dimethyltriazene | Styrene | 92 | [5] |

| 3 | 1-(3-Nitrophenyl)-3,3-dimethyltriazene | n-Butyl acrylate | 75 | [5] |

| 4 | 1-(Naphthalen-1-yl)-3,3-dimethyltriazene | Methyl methacrylate | 88 | [5] |

| 5 | 1-(Thiophen-2-yl)-3,3-dimethyltriazene | Ethyl acrylate | 72 | [5] |

Triazenes as Linkers in Solid-Phase Synthesis

Triazenes are effective linkers in solid-phase organic synthesis (SPOS), offering a stable connection to the solid support that can be cleaved under specific, mild acidic conditions to release the target molecule.[6]

Workflow for Solid-Phase Synthesis Using a Triazene Linker

The general workflow involves attaching a substrate to a resin-bound triazene, performing the desired synthetic transformations on the solid support, and finally cleaving the product from the resin.

Workflow for Triazene Linker-based Solid-Phase Synthesis:

Caption: General workflow for solid-phase synthesis utilizing a triazene linker.

Cleavage Conditions for Triazene Linkers

The cleavage of triazene linkers is typically achieved with mild acidic conditions, which are orthogonal to many standard protecting groups used in SPOS.

| Linker Type | Cleavage Reagent | Conditions | Product Released | Reference |

| Aryl Triazene | 5-20% TFA in DCM | Room Temperature, 10-30 min | Diazonium salt (can be further reacted) | [6] |

| Aryl Triazene | Hypophosphorous acid | Mildly acidic, rt | Arene (traceless cleavage) | [6] |

| Photocleavable Triazene | UV light (350 nm) | Methanol/diethyl ether | Aryl radical intermediate | [7] |

Conclusion

Triazene compounds exhibit a rich and diverse reactivity that has been harnessed for a multitude of applications in organic synthesis. Their straightforward synthesis, predictable reactivity, and the stability of the triazene linkage under many reaction conditions, coupled with its facile cleavage, make them invaluable tools for chemists. From their role as robust protecting groups for amines to their utility as removable directing groups in C-H functionalization and as versatile linkers in solid-phase synthesis, triazenes continue to be an area of active research and development. The quantitative data, detailed protocols, and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize the unique properties of triazene compounds in their synthetic endeavors.

References

- 1. Triazenes - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,5-Triazine group-directed Rh(iii)-catalyzed C–H alkylation of indoles with maleimides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Triazenes and triazines, Triazenes [ebrary.net]

- 7. researchgate.net [researchgate.net]

Theoretical Studies on 1-Methyl-3-p-tolyltriazene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 1-Methyl-3-p-tolyltriazene, a molecule of interest in organic synthesis and potential pharmaceutical applications. This document outlines the synthetic protocols, theoretical and experimental methodologies for its characterization, and a summary of its computed molecular properties. Due to the limited availability of specific theoretical studies on this compound, this guide leverages data from closely related triazene derivatives to provide insights into its structural and electronic characteristics. The guide also includes detailed experimental and computational protocols to facilitate further research and application of this compound.

Introduction